[(2S)-2-ethylhexyl] prop-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-ethylhexyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQRTZXKQZDDN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Landscape of Acrylate Monomers in Polymer Science
Acrylate (B77674) monomers are a versatile class of chemical compounds that serve as essential building blocks in the synthesis of a wide array of polymers. gellnerindustrial.comopenpr.com These monomers, which are esters of acrylic acid, are characterized by a vinyl group, rendering them susceptible to polymerization. wikipedia.org Their chemical structure can be tailored to achieve specific polymer properties, such as rigidity, flexibility, and resistance to weathering. gellnerindustrial.com
The global market for acrylate monomers was valued at approximately USD 10 billion in 2023 and is projected to grow, driven by demand from industries like paints, coatings, adhesives, and textiles. openpr.com This growth is fueled by the superior durability, flexibility, and weather resistance that acrylates impart to various products. openpr.com
Acrylate monomers can be monofunctional, containing one functional group, or multifunctional. Monofunctional monomers like 2-ethylhexyl acrylate are widely used. nih.gov The versatility of these monomers allows for the creation of polymers with a broad spectrum of properties, including pressure-sensitive adhesives, coatings, and inks. gellnerindustrial.com
The Stereochemical Distinction of 2s 2 Ethylhexyl Prop 2 Enoate
While 2-ethylhexyl acrylate (B77674) is a widely used monomer, the specific stereoisomer [(2S)-2-ethylhexyl] prop-2-enoate possesses a unique chiral center at the 2-position of the ethylhexyl group. This stereochemical specificity can lead to polymers with distinct properties compared to those derived from the racemic mixture of 2-ethylhexyl acrylate. The isomeric purity of this S-enantiomer is crucial for achieving these specialized properties in the resulting polymer.
The synthesis of this specific stereoisomer involves the acid-catalyzed esterification of acrylic acid with (S)-2-ethylhexanol. nih.gov The resulting monomer is a colorless liquid with a characteristic odor. nih.govsynthomer.com
Physical and Chemical Properties of 2-Ethylhexyl prop-2-enoate:
| Property | Value |
| Molar Mass | 184.28 g/mol synthomer.com |
| Density | 0.884 g/cm³ stenutz.eu |
| Refractive Index | 1.436 stenutz.eu |
| Melting Point | -90 °C stenutz.eu |
| Flash Point | 180 °F nih.gov |
| Solubility in water | Insoluble nih.gov |
This table presents data for the general compound 2-ethylhexyl prop-2-enoate.
The Forefront of Research and Applications
Direct Esterification Routes: Catalytic Systems and Reaction Engineering
Direct esterification is the most common industrial method for producing 2-ethylhexyl acrylate. This process involves the reaction of acrylic acid with 2-ethylhexanol. wikipedia.orggoogle.com Industrially, racemic 2-ethylhexanol is typically used, yielding a racemic mixture of the final product. wikipedia.org To produce the specific this compound, this process would require the use of enantiomerically pure (2S)-2-ethylhexanol as the starting material.
The reaction is a reversible equilibrium, and to achieve high yields, the water formed as a byproduct must be continuously removed. researchgate.net A common industrial technique to achieve this is reactive distillation, where the reaction and separation occur within the same unit. wikipedia.orgacs.org An excess of the alcohol reactant, 2-ethylhexanol, can also serve as an azeotropic agent to carry away the water. google.com
Catalytic Systems: A range of acid catalysts are employed to accelerate the esterification reaction.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are effective and widely used. google.comresearchgate.net However, their use presents challenges, including equipment corrosion, difficulties in catalyst separation from the product, and the generation of acidic waste streams. researchgate.netresearchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly used. These are easier to separate from the reaction mixture and are often reusable, leading to more environmentally friendly and cost-effective processes. researchgate.netresearchgate.net Ion-exchange resins, such as Amberlyst 70 and Amberlyst 15, have proven effective for this purpose. researchgate.netresearchgate.net Simple, low-toxicity metal salts, such as zinc(II) salts, have also been shown to effectively catalyze the direct esterification of acrylic acid with 2-ethylhexanol, achieving high yields under solvent-free conditions. researchgate.netresearchgate.net
Reaction Engineering: Process intensification through reactive distillation is a key aspect of modern 2-ethylhexyl acrylate production. In a typical setup, a distillation column is equipped with a catalytic section. As the reactants pass through this section, the ester is formed and, due to the operating conditions, the water byproduct is removed from the top of the column, driving the reaction towards completion. acs.org This integration of reaction and separation into a single unit can lead to higher conversion rates, reduced equipment size, and lower capital costs. researchgate.net
| Catalyst Type | Specific Catalyst | Key Characteristics & Findings | Source |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluene Sulfonic Acid (PTSA) | Traditional, effective catalysts. Associated with corrosion, separation challenges, and waste generation. | google.comresearchgate.net |
| Heterogeneous Solid Acid | Amberlyst 70, Amberlyst 15 (Ion-Exchange Resins) | Eliminates corrosion issues, simplifies product separation, and allows for catalyst recycling. Used in fixed-bed reactors and reactive distillation columns. | researchgate.netresearchgate.net |
| Zinc(II) salts (e.g., Zn(ClO₄)₂) | Low toxicity, inexpensive, and effective for solvent-free synthesis, achieving yields up to 99%. | researchgate.netresearchgate.net |
Transesterification Processes: Mechanism and Selectivity in this compound Production
Transesterification is an alternative route for the synthesis of this compound. This process involves reacting an easily accessible acrylate ester, such as methyl acrylate or ethyl acrylate, with (2S)-2-ethylhexanol in the presence of a catalyst. The equilibrium is driven forward by removing the low-boiling alcohol byproduct (methanol or ethanol).
Mechanism: The transesterification reaction can be catalyzed by either acids or bases.
Acid Catalysis: A strong acid protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming (2S)-2-ethylhexanol.
Base Catalysis: A base deprotonates the (2S)-2-ethylhexanol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the starting ester.
In both mechanisms, a tetrahedral intermediate is formed, which then collapses to release the smaller alcohol molecule and form the desired this compound.
Selectivity and Catalysts: For the transesterification of acrylates, heterogeneous basic catalysts have been shown to be active and selective under mild, solvent-free conditions. Catalysts such as cesium fluoride (B91410) (CsF) or potassium fluoride (KF) supported on alpha-alumina (α-Al₂O₃) are effective. These solid catalysts offer the advantages of easy separation and potential for recycling, aligning with the principles of green chemistry.
Sustainable Synthesis Approaches for this compound
Efforts to develop more environmentally benign synthetic routes have focused on reducing solvent use and employing biocatalysts.
Green Solvents and Solvent-Free Syntheses
A significant step towards sustainable synthesis is the elimination of traditional organic solvents, which are often volatile and hazardous.
Solvent-Free Synthesis: The direct esterification of acrylic acid with 2-ethylhexanol can be performed without any solvent. researchgate.net For instance, using simple Zn(II) catalysts can yield the product in near-quantitative amounts at elevated temperatures. researchgate.netresearchgate.net Non-catalytic esterification has also been explored at high temperatures (e.g., 180°C), achieving high conversion rates. um.edu.my
Green Solvents: When a solvent is necessary, the focus shifts to greener alternatives. Deep Eutectic Solvents (DES) represent a novel class of green solvents. A halogen-free DES composed of imidazole (B134444) and p-toluenesulfonamide (B41071) has been successfully used as a dual solvent-catalyst for 2-ethylhexyl acrylate synthesis. This approach, termed reactive extraction, uses the DES to both catalyze the reaction and act as an extraction agent, shifting the equilibrium toward the product. researchgate.net
Biocatalytic Synthesis and Enzymatic Esterification
Biocatalysis, particularly the use of enzymes, offers a highly selective and sustainable alternative to traditional chemical catalysis. Lipases are the most commonly used enzymes for esterification reactions, prized for their ability to function under mild conditions and their high selectivity.
For the synthesis of esters involving 2-ethylhexanol, the immobilized lipase (B570770) B from Candida antarctica (commercially known as Novozym® 435) is a highly effective and frequently studied biocatalyst. nih.govresearchgate.netresearchgate.net This enzyme has been successfully used to catalyze the esterification of 2-ethylhexanol with various carboxylic acids, often in solvent-free systems, which further enhances the green credentials of the process. nih.govmdpi.com
Research has shown that high molar conversions (up to 98%) can be achieved. researchgate.net The enzymatic process is typically conducted at moderate temperatures (e.g., 60-80°C), which minimizes side reactions and energy consumption compared to conventional methods. nih.govresearchgate.netmdpi.com The immobilized nature of the enzyme allows for easy recovery and reuse over multiple batches, making the process economically viable. nih.gov
| Enzyme | Substrates | System | Key Findings | Source |
|---|---|---|---|---|
| Novozym® 435 (Immobilized Candida antarctica lipase B) | 2-ethylhexanol and 2-methylhexanoic acid | Solvent-free | Optimal conditions found at 70°C with a 10% molar excess of alcohol. The biocatalyst was reusable for multiple cycles. | nih.gov |
| Novozym® 435 | Ferulic acid and 2-ethylhexanol | Solvent-free, reduced pressure | Achieved 98% molar conversion under optimized conditions (71°C, 23h). Reaction temperature and time were the most significant parameters. | researchgate.net |
| Novozym® 435 | Salicylic acid and 2-ethylhexanol | Solvent-free, reduced pressure | Optimal conversion of 88.2% achieved at 66.5°C after 23.1 hours. | mdpi.com |
| Immobilized lipase QLM | Palmitic acid and 2-ethylhexanol | Organic solvent with microwave irradiation | Microwave irradiation improved enzyme activity, achieving 99% conversion in 3 hours. The immobilized enzyme showed excellent reusability. | nih.gov |
| Lipase from Candida sp. 99-125 | Palmitic acid and 2-ethylhexanol | Packed bed bioreactor | Achieved a maximum esterification yield of 98%. The reactor showed long-term stability over 30 batches. | tandfonline.com |
Purification Techniques and Isomeric Enrichment
Following synthesis, the crude product mixture requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Standard techniques include washing with water or basic solutions to remove acids, followed by distillation to separate the final product from components with different boiling points. google.comgoogle.comgoogle.com
A crucial aspect of producing this compound is achieving high isomeric purity. Since direct esterification and transesterification are not stereoselective, the chirality must be introduced via the starting alcohol. This is accomplished through the enzymatic kinetic resolution of racemic 2-ethyl-1-hexanol.
This resolution process utilizes the enantioselectivity of lipases. The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. For example, using Amano Lipase and an acyl donor like vinyl acetate (B1210297), the (S)-enantiomer of 2-ethyl-1-hexanol reacts to form (S)-2-ethylhexyl acetate, leaving the unreacted (R)-2-ethyl-1-hexanol behind in high enantiomeric excess. umw.edu By carefully selecting the lipase and reaction conditions, it is possible to isolate the desired (S)-2-ethyl-1-hexanol with high purity. umw.edunih.gov This enantiopure alcohol then serves as the chiral building block in the esterification or transesterification reactions described previously to yield the target molecule, this compound.
The verification of isomeric purity (enantiomeric excess) requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC) are effective methods for separating and quantifying the different stereoisomers of the final product. sielc.comshimadzu.com
Homopolymerization Kinetics and Mechanisms
The homopolymerization of 2-ethylhexyl acrylate is characterized by its rapid reaction rates and the significant influence of side reactions, which dictate the final properties of the resulting polymer, poly(2-ethylhexyl acrylate) or PEHA.
Free Radical Polymerization (FRP) of this compound: Kinetic Studies and Chain Transfer Effects
Conventional free radical polymerization (FRP) of 2-ethylhexyl acrylate is known for its high polymerization rates, often achieving substantial monomer conversion in a short period. ias.ac.in However, this method typically yields polymers with high polydispersity (broad molecular weight distribution). This lack of control is primarily attributed to a high incidence of chain termination reactions and significant chain transfer to the monomer and polymer. ias.ac.in
Chain transfer to polymer is a particularly important phenomenon in the FRP of acrylates like 2-EHA. acs.org This process, involving hydrogen abstraction from the polymer backbone by a propagating radical, leads to the formation of tertiary midchain radicals. These radicals can then initiate new polymer chains, resulting in branched structures. acs.orgresearchgate.net Studies using NMR spectroscopy have shown that the degree of branching in PEHA synthesized via solution polymerization increases with higher monomer conversion and lower initial monomer concentrations. acs.org The formation of these branches significantly impacts the polymer's rheological and mechanical properties.
Controlled/Living Radical Polymerization (CLRP) of this compound
To overcome the limitations of conventional FRP, controlled/living radical polymerization (CLRP) techniques have been successfully applied to 2-EHA. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
Atom Transfer Radical Polymerization (ATRP) has proven to be a versatile and effective method for the controlled polymerization of 2-EHA. ias.ac.in The process relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex, typically copper-based. ias.ac.incmu.edu This equilibrium maintains a low concentration of active radicals at any given time, suppressing irreversible termination reactions. cmu.edu
Kinetic studies of the bulk ATRP of 2-EHA demonstrate a linear relationship between ln([M]₀/[M]) and time, indicating a constant concentration of active species throughout the polymerization. ias.ac.in Furthermore, the number-average molecular weight (M_n) increases linearly with monomer conversion, while the polydispersity index (PDI) remains low, confirming the "living" or controlled nature of the polymerization. ias.ac.in
The choice of catalyst system, initiator, and additives significantly influences the polymerization kinetics and control. For instance, catalyst systems like CuCl/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) have been shown to enhance the rate of polymerization compared to CuCl/bpy (2,2'-bipyridine). ias.ac.in The addition of a small amount of a solvent like acetone (B3395972) can further improve the polymerization results for acrylates with long alkyl pendant groups. ias.ac.in
| Entry | Initiator | Catalyst System | Additive (20% v/v) | Time (h) | Conversion (%) | M_n (GPC) | PDI (M_w/M_n) | Source |
| 1 | MBrP | CuCl/bpy | Acetone | 2.5 | 32 | 14,200 | 1.45 | ias.ac.in |
| 2 | MBrP | CuCl/PMDETA | Acetone | 1.5 | 85 | 35,400 | 1.25 | ias.ac.in |
| 3 | PEBr | CuBr/PMDETA | Acetone | 4.0 | 65 | 30,100 | 1.18 | ias.ac.in |
| Table 1: Results of ATRP of 2-Ethylhexyl Acrylate (EHA) in Bulk at 90 °C. MBrP = Methyl 2-bromopropionate, PEBr = 1-Phenylethyl bromide. |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique used for 2-EHA, valued for its tolerance of a wide range of functional groups and reaction conditions. The control mechanism in RAFT involves a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent.
RAFT has been successfully employed in the miniemulsion polymerization of 2-EHA to synthesize polymers with controlled molecular weights (from 2 x 10⁵ to 20 x 10⁵ Da) and low dispersity. tandfonline.com The use of specific RAFT agents, such as 2-cyanoethyl morpholine-4-carbodithioate, allows for predictable molecular weight evolution based on the monomer-to-CTA ratio. tandfonline.com
This technique is also particularly well-suited for creating advanced polymer architectures like block copolymers. acs.orgacs.org For example, dithiobenzoate-ended poly(2-ethylhexyl acrylate) has been used as a soluble macromolecular RAFT agent (macro-CTA) for the dispersion polymerization of methyl acrylate. acs.orgacs.org This process, known as polymerization-induced self-assembly (PISA), yields stable colloidal particles composed of P2EHA-b-PMA block copolymers. scienceopen.com
Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, establishing a dynamic equilibrium between active and dormant species. icp.ac.ruacs.org While NMP is highly effective for monomers like styrene (B11656), its application to acrylates, including 2-EHA, presents challenges. rsc.org
NMP of acrylates typically requires higher temperatures (often >110 °C), which can promote side reactions such as backbiting and β-scission of the resulting midchain radicals. acs.org These side reactions can compromise the control over the polymerization and affect the final polymer structure. Research on the NMP of n-butyl acrylate, a structurally similar monomer, has shown that while midchain radicals are formed, their subsequent reaction with the mediating nitroxide is not a dominant pathway. acs.org The development of new alkoxyamine initiators, such as MAMA-SG1 (BlocBuilder®), has improved the control over acrylate polymerization. rsc.org However, achieving well-controlled NMP of acrylates often involves strategies like the addition of a small amount of a "controlling" comonomer, such as styrene, to moderate the activation-deactivation equilibrium. rsc.org
Emulsion and Miniemulsion Polymerization of this compound
Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous medium, offering advantages in terms of heat management, viscosity control, and environmental considerations.
Emulsion Polymerization is a standard industrial process for producing acrylic latexes. For 2-EHA, a hydrophobic monomer, the process is typically initiated by a water-soluble initiator like ammonium (B1175870) peroxodisulfate (APS). tandfonline.comtandfonline.com Kinetic studies show that the polymerization rate and particle nucleation are heavily influenced by the type and concentration of the surfactant used. tandfonline.com A key feature of 2-EHA emulsion polymerization is the significant role of radical desorption from the polymer particles, which leads to an average number of radicals per particle often well below the theoretical value of 0.5. tandfonline.comtandfonline.com Furthermore, intramolecular chain transfer (backbiting) is prevalent, leading to the formation of branched polymers and influencing both the polymerization rate and the final properties of the latex. researchgate.netacs.org The reaction mechanism for 2-EHA in emulsion has been shown to be very similar to that of n-butyl acrylate, involving both secondary propagating radicals and less reactive tertiary radicals formed via backbiting. researchgate.net
Miniemulsion Polymerization offers enhanced control over the polymerization process, particularly for highly hydrophobic monomers like 2-EHA. acs.org In this technique, monomer droplets are stabilized by a combination of a surfactant and a costabilizer, forming stable submicron-sized nanoreactors. This method largely ensures that particle nucleation occurs within these monomer droplets, avoiding the complexities of diffusional transport associated with conventional emulsion polymerization. cmu.edu Miniemulsion polymerization has been used to independently control the gel fraction and the molecular weight of the soluble polymer (sol) in PEHA by using specific cross-linkers and chain transfer agents. acs.orgresearchgate.netacs.org This level of architectural control is crucial for tailoring the performance of materials like pressure-sensitive adhesives. acs.org The combination of miniemulsion with controlled polymerization techniques, such as RAFT, further expands the ability to design sophisticated polymer structures. tandfonline.com
Copolymerization Behavior and Reactivity Ratios of this compound
The copolymerization of this compound, commonly known as 2-ethylhexyl acrylate (2-EHA), is a fundamental process for producing polymers with a wide range of tailored properties. 2-EHA is a versatile monomer valued for the flexibility and softness it imparts to copolymers. gantrade.com Its copolymerization behavior with various monomers is characterized by reactivity ratios, which describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or a different monomer. frontiersin.org
Binary and Ternary Copolymerization with Acrylic and Methacrylic Monomers
2-EHA readily copolymerizes with other acrylic and methacrylic monomers. synthomer.com This process is essential for creating adhesives, coatings, and other materials where properties like glass transition temperature (Tg), adhesion, and cohesion need to be precisely balanced. mdpi.commdpi.com
In binary copolymerizations, the reactivity ratios determine the composition and sequence distribution of the resulting polymer chain. For instance, in the copolymerization of 2-EHA (M1) with methyl methacrylate (B99206) (M2), the reactivity ratios calculated using the Alfred & Price equation are r1 = 0.53 and r2 = 1.80. lgchemon.com This indicates that a propagating chain ending in a methyl methacrylate unit prefers to add another methyl methacrylate monomer, while a chain ending in a 2-EHA unit has a slight preference for adding a methyl methacrylate monomer over another 2-EHA monomer.
Kinetic modeling of the bulk free radical copolymerization of n-butyl acrylate (BA) and 2-EHA shows that 2-EHA polymerizes faster than BA. mdpi.com When copolymerized, increasing the amount of 2-EHA in the feed leads to marginally higher polymerization rates. mdpi.com In a series of pressure-sensitive adhesives prepared by emulsion polymerization, varying the ratio of 2-EHA to n-butyl acrylate resulted in different glass transition temperatures and mechanical properties. mdpi.com An increase in the 2-EHA content led to a lower Tg and was observed to promote gel formation more than n-butyl acrylate. mdpi.com
Ternary copolymerization, involving 2-EHA with two other monomers, allows for even finer control over the final polymer properties. A common example is the terpolymerization of 2-EHA with methyl methacrylate and methacrylic acid. echemi.com Kinetic modeling of the terpolymerization of n-butyl acrylate, methyl methacrylate, and 2-EHA has been performed to predict conversion, composition, and molecular weight development. mdpi.com
Interactive Data Table: Reactivity Ratios of 2-EHA (M1) with Acrylic and Methacrylic Monomers (M2)
| M2 Monomer | r1 (2-EHA) | r2 (M2) | Polymerization System | Reference |
| Methyl Methacrylate | 0.53 | 1.80 | Calculated (Alfred & Price) | lgchemon.com |
| Methacrylic Acid | 0.470 | 2.040 | Emulsion Copolymerization | researchgate.net |
| Acrylamide | 0.477 | 0.913 | Free Radical Copolymerization | bas.bg |
Copolymerization with Styrenic and Vinylic Monomers
Copolymerization of 2-EHA with styrenic and vinylic monomers is widely employed to produce materials for applications ranging from pressure-sensitive adhesives to coatings. gantrade.comfrontiersin.org Styrene, a hard monomer, is often copolymerized with the soft 2-EHA monomer to tailor the mechanical properties and glass transition temperature (Tg) of the final product.
The reactivity ratios for the 2-EHA/styrene pair can vary depending on the polymerization method. For conventional radical polymerization, reported reactivity ratios for 2-EHA (r1) and styrene (r2) were 0.238 and 0.926, respectively. frontiersin.org Another study using the generalized least squares (GLS) approach determined the reactivity ratios of 2-EHA and styrene to be 0.292 and 0.980. researchgate.net In atom transfer radical polymerization (ATRP), the reactivity ratios were found to be different, with values of 0.76 for 2-EHA and 1.34 for styrene. frontiersin.org This trend of r(2-EHA) < r(styrene) is consistent across different polymerization methods. frontiersin.org
2-EHA can also be copolymerized with other vinylic monomers like vinyl acetate. synthomer.comwikipedia.org The reactivity ratios for 2-EHA (M1) and vinyl acetate (M2), calculated via the Alfred & Price equation, are r1 = 12.43 and r2 = 0.05. lgchemon.com This indicates a strong preference for the 2-EHA radical to add to its own monomer and a tendency towards the formation of block-like structures. Copolymers with vinyl chloride are also possible. synthomer.com
Interactive Data Table: Reactivity Ratios of 2-EHA (M1) with Styrenic and Vinylic Monomers (M2)
| M2 Monomer | r1 (2-EHA) | r2 (M2) | Polymerization System | Reference |
| Styrene | 0.292 | 0.980 | Integral Method (GLS) | researchgate.net |
| Styrene | 0.238 | 0.926 | Conventional Radical | frontiersin.org |
| Styrene | 0.76 | 1.34 | ATRP | frontiersin.org |
| Styrene | 0.26 | 0.94 | Calculated (Alfred & Price) | lgchemon.com |
| Vinyl Acetate | 12.43 | 0.05 | Calculated (Alfred & Price) | lgchemon.com |
Microstructure Analysis of Copolymers Containing this compound Units
The microstructure of copolymers containing 2-EHA units, including comonomer sequence distribution and chain architecture, is critical to their macroscopic properties. The composition of copolymers can be determined using techniques like 1H NMR spectroscopy. frontiersin.org For example, in the copolymerization of styrene and 2-EHA, 1H NMR is used to calculate the molar composition of low-conversion copolymers, which is then used to determine monomer reactivity ratios. frontiersin.org
The distribution of monomer units along the polymer chain is influenced by the reactivity ratios. In styrene/2-EHA copolymers, since the reactivity ratio of styrene is generally higher than that of 2-EHA, styrene tends to be incorporated more readily, influencing the sequence distribution. frontiersin.org Studies on random copolymers of styrene and 2-EHA have shown that these materials exhibit facile autonomous self-healing over a broad composition range. nih.govnih.gov This behavior is attributed to the ability of the 2-ethylhexyl side chains to interdigitate, providing a mechanism for secondary bonding that is independent of specific monomer sequences. nih.gov Small-angle X-ray scattering (SAXS) analysis of these copolymers showed no significant morphological inhomogeneities, suggesting that the unique properties arise from interactions at the molecular level rather than from larger-scale phase separation. nih.gov
In copolymers of 2-EHA and n-butyl acrylate, Fourier Transform Infrared Spectroscopy (FTIR) can be used to track changes in characteristic bands corresponding to the two different monomers, confirming their incorporation into the final polymer. mdpi.com The branching of the polymer chains is another important microstructural feature. In the solution polymerization of 2-EHA, 13C NMR spectra have revealed that branching occurs through hydrogen abstraction from the polymer backbone, with no evidence of chain transfer involving the side group. researchgate.net
Polymerization in Dispersed and Heterogeneous Systems
This compound is suitable for various polymerization techniques, including those conducted in dispersed and heterogeneous systems. gantrade.com These methods are industrially significant for producing polymers in forms that are easy to handle, such as suspensions or solutions.
Suspension Polymerization
Suspension polymerization is a heterogeneous process where the monomer, or a solution of monomers, is dispersed as droplets in a continuous phase, typically water. Polymerization occurs within these droplets, resulting in polymer beads. 2-EHA can be polymerized using this technique. gantrade.com The ease of handling and copolymerization of 2-EHA makes it a suitable candidate for suspension polymerization, which is a common industrial method for producing polymers with high molecular weights. gantrade.com
Solution Polymerization
In solution polymerization, the monomer and the initiator are dissolved in a non-reactive solvent. This method allows for good heat control and results in a polymer solution that can be used directly or from which the polymer can be isolated. The free-radical solution polymerization of 2-EHA has been studied in solvents like benzene (B151609) and cyclohexane (B81311). researchgate.netresearchgate.net For example, the copolymerization of butyl acrylate and methyl methacrylate was carried out in benzene solution. researchgate.net Studies on the solution polymerization of 2-EHA in cyclohexane at 70°C have investigated the extent of chain transfer to the polymer, which leads to branching. researchgate.net Comparative studies have also been performed on the polymerization of 2-EHA in toluene (B28343) via Atom Transfer Radical Polymerization (ATRP), demonstrating that this controlled radical polymerization technique can be effectively carried out in solution. ias.ac.in
Bulk Polymerization Considerations
Bulk polymerization of this compound, commonly known as 2-ethylhexyl acrylate (2-EHA), involves the polymerization of the monomer in its pure form, without the use of a solvent. This method is advantageous for producing polymers with high purity and allows for straightforward casting of the polymerized material. However, the process presents significant challenges related to heat and viscosity management, which can profoundly affect the polymer's final properties.
A primary consideration in the bulk polymerization of 2-EHA is the pronounced autoacceleration phenomenon, or gel effect (Trommsdorff–Norrish effect). As the polymerization proceeds, the viscosity of the reaction medium increases substantially. This increase in viscosity hinders the diffusion of growing polymer chains, reducing the rate of termination reactions. The concentration of active radical species consequently increases, leading to a rapid and often uncontrolled increase in the polymerization rate and heat generation. Effective heat dissipation is critical to prevent runaway reactions and to ensure the formation of a uniform polymer.
Another key aspect is the prevalence of chain transfer reactions, particularly intramolecular and intermolecular chain transfer to the polymer. The structure of the 2-EHA monomer, with its tertiary hydrogen atoms on the ethylhexyl group, makes it susceptible to chain transfer. These reactions lead to the formation of branched polymer chains and can result in a broad molecular weight distribution (polydispersity index - PDI) and, in some cases, gel formation. researchgate.netmdpi.com Studies have shown that the extent of branching increases with higher initiator concentrations and longer reaction times. researchgate.net The tendency for chain transfer to the monomer is also a contributing factor to the broad PDI observed in conventional free-radical bulk polymerization of 2-EHA. ias.ac.in
The choice of initiator and reaction temperature significantly influences the polymerization kinetics and the resulting polymer architecture. Conventional free-radical polymerization (FRP) of 2-EHA in bulk, often initiated by thermal initiators like benzoyl peroxide (BPO), is typically very fast. ias.ac.in Research has demonstrated that very high monomer conversion can be achieved in a short time, but this often comes at the cost of poor control over the molecular weight and a very high PDI due to the high rate of termination reactions and chain transfer. ias.ac.in
To address the challenges of conventional FRP, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been applied to the bulk polymerization of 2-EHA. ATRP allows for the synthesis of polymers with predetermined molecular weights and narrower molecular weight distributions. Research in this area has shown that the choice of catalyst system is crucial. For instance, using a CuCl/PMDETA catalyst system in the bulk ATRP of 2-EHA at 90°C has been shown to provide good control over the polymerization, resulting in a linear increase in molecular weight with conversion and a narrow PDI. ias.ac.in The addition of a small amount of a polar solvent like acetone can further improve control over the polymerization of acrylates with long alkyl side chains. ias.ac.in
The following tables present comparative data from research on the bulk polymerization of 2-EHA under different conditions.
Table 1: Conventional Free Radical Polymerization (FRP) of 2-EHA in Bulk
This table shows typical results for the free radical polymerization of 2-EHA in bulk using Benzoyl Peroxide (BPO) as a thermal initiator. The reaction is characterized by its high speed and high conversion, but also by a lack of control over the polymer structure, as indicated by the very broad polydispersity index (PDI). ias.ac.in
| Initiator | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| BPO | 15 | 98.1 | 18,300 | 4.83 |
| Data sourced from a study conducted at 90°C. ias.ac.in |
Table 2: Atom Transfer Radical Polymerization (ATRP) of 2-EHA in Bulk
This table details the results of bulk ATRP of 2-EHA, demonstrating the enhanced control over the polymerization process. The use of different catalyst systems and initiators allows for the synthesis of poly(2-ethylhexyl acrylate) with targeted molecular weights and significantly narrower PDIs compared to conventional FRP. ias.ac.in
| Experiment Code | Polymerization System | Time (h) | Conversion (%) | Mn (GPC) g/mol | PDI |
| E-1 | [EHA]/[CuCl]/[PMDETA]/[MBrP] | 5 | 92.3 | 12,500 | 1.25 |
| E-2 | [EHA]/[CuCl]/[bpy]/[MBrP] | 5 | 20.3 | 4,200 | 1.63 |
| E-3 | [EHA]/[CuBr]/[PMDETA]/[PEBr] | 5 | 15.2 | 16,300 | 1.28 |
| Polymerizations were conducted at 90°C with the addition of 20% v/v acetone relative to the monomer. ias.ac.in |
Structure Property Relationships in Poly 2s 2 Ethylhexyl Prop 2 Enoate and Its Copolymers
Influence of Stereochemistry on Polymer Chain Conformation and Packing
The introduction of a chiral center in the 2-ethylhexyl side chain, as in [(2S)-2-ethylhexyl] prop-2-enoate, can significantly influence the stereochemistry of the resulting polymer. While atactic poly(2-ethylhexyl acrylate) (P2EHA), with a random arrangement of side chains, is amorphous, the controlled placement of the chiral (2S)-2-ethylhexyl group can lead to polymers with a more ordered structure. This stereochemical control can affect the polymer's ability to crystallize, with isotactic and syndiotactic forms potentially exhibiting different thermal and mechanical properties compared to their atactic counterpart. bham.ac.uk
The specific (S)-configuration of the chiral center can guide the polymer chain to adopt a particular helical conformation in solution and in the solid state. This induced chirality in the polymer backbone can be observed using techniques like circular dichroism (CD) spectroscopy. The degree of chiral ordering is often dependent on the solvent system, with poor solvents promoting the formation of aggregated structures with distinct chiral signatures. rsc.org Furthermore, the presence of these chiral side chains can lead to more ordered packing in thin films, as evidenced by techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), which can reveal enhanced crystallinity and preferred orientation of the polymer chains. rsc.org The rigidity of the polymer backbone, influenced by the monomer structure, plays a crucial role in how effectively the side-chain chirality is transferred to the main chain, with more flexible backbones often showing a greater propensity for forming chiral aggregates. rsc.org
Impact of Side Chain Architecture on Glass Transition Temperature (Tg) and Mechanical Properties
The branched, eight-carbon side chain of 2-ethylhexyl acrylate (B77674) is a key determinant of its polymer's properties. This bulky side group increases the free volume between polymer chains, leading to a very low glass transition temperature (Tg). The homopolymer of 2-ethylhexyl acrylate, poly(2-ethylhexyl acrylate) (P2EHA), has a reported Tg of approximately -65°C. researchgate.netias.ac.ingantrade.com This low Tg imparts significant flexibility and softness to the material, even at low temperatures. gantrade.com
The mechanical properties of P2EHA and its copolymers are a direct consequence of its low Tg and side chain architecture. The long, flexible side chains contribute to the polymer's elasticity and tackiness. gantrade.com In copolymers, the incorporation of 2-ethylhexyl acrylate can be used to tailor the mechanical properties. For instance, copolymerizing it with a high-Tg monomer like methyl methacrylate (B99206) allows for the creation of materials that balance cohesive strength with adhesion and flexibility. researchgate.net The entanglement of the C8 side chains also contributes to the macromolecular entanglement of the polymer, which can enhance its toughness. gantrade.com
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | -65 °C | researchgate.netias.ac.ingantrade.com |
| Appearance | Clear, colorless liquid | jamorin.comsynthomer.com |
| Molecular Weight | 184.3 g/mol | jamorin.com |
| Density | 0.885 g/cm³ at 20 °C | jamorin.com |
| Boiling Point | 91 °C at 13 mbar | jamorin.com |
| Freezing Point | approx. – 90 °C | jamorin.com |
| Viscosity | 1.7 mPa·s at 20 °C | jamorin.com |
Rheological Characteristics of Soft Polyacrylates Derived from this compound
Soft polyacrylates derived from 2-ethylhexyl prop-2-enoate exhibit characteristic rheological behaviors that are important for their application, particularly as pressure-sensitive adhesives. The long, branched side chains of the 2-ethylhexyl group lead to a low polymer entanglement density, which in turn results in a lower shear elastic modulus (G). mdpi.com This contributes to the softness and compliance of the material.
The viscoelastic properties of these polymers are highly dependent on factors such as molecular weight, molecular weight distribution, and the degree of crosslinking. For instance, in copolymers of 2-ethylhexyl acrylate and butyl acrylate, the shear elastic modulus has been observed to decrease with an increasing proportion of 2-ethylhexyl acrylate, which is attributed to its longer and more flexible side chain. mdpi.com Conversely, the shear yield strength and maximum stress can increase with a higher 2-ethylhexyl acrylate content, a behavior that has been linked to an increase in the gel content of the polymer. mdpi.com The rheological properties of these soft polyacrylates can be intentionally modified by copolymerization or blending to achieve a desired balance of flow and deformation characteristics for specific applications.
Surface Properties and Adhesion Performance of this compound-Based Polymers
Polymers based on 2-ethylhexyl prop-2-enoate are widely utilized in the formulation of pressure-sensitive adhesives (PSAs) due to their excellent adhesion properties. researchgate.netgantrade.com The 2-ethylhexyl side chain imparts a low surface energy to the polymer, which is a critical factor for achieving good wetting of various substrates. This, combined with the inherent flexibility and tackiness of the polymer, allows for intimate contact at the molecular level, leading to strong adhesive bonds.
The adhesion performance of these polymers, often characterized by properties like tack, peel strength, and shear strength, can be finely tuned by controlling the polymer architecture. researchgate.net For example, increasing the 2-ethylhexyl acrylate content in a copolymer can lead to a decrease in loop tack but an increase in peel and shear strength. researchgate.net This is often related to changes in the polymer's cohesive strength, which is influenced by factors such as molecular weight and crosslink density. The use of miniemulsion polymerization techniques allows for a degree of independent control over the gel fraction and the molecular weight of the soluble polymer portion, providing a pathway to decouple and optimize different aspects of adhesive performance. researchgate.net
Thermal Stability and Degradation Pathways of Poly(this compound)
The thermal stability of poly(2-ethylhexyl acrylate) (P2EHA) is an important consideration for its processing and end-use applications. Thermogravimetric analysis (TGA) shows that the onset of thermal degradation for P2EHA occurs at approximately 255°C in a nitrogen atmosphere. polychemistry.com The degradation process of P2EHA and its copolymers has been studied using techniques like pyrolysis-gas chromatography. researchgate.netvot.plresearchgate.net
The primary thermal degradation mechanism for poly(alkyl acrylates) involves the scission of the ester group in the side chain. For P2EHA, this leads to the formation of several key products, including 2-ethylhexene-1 and 2-ethylhexanol-1. researchgate.netvot.pl The depolymerization back to the monomer, 2-ethylhexyl acrylate, also occurs. researchgate.netvot.pl In some cases, other by-products such as carbon dioxide can be formed. researchgate.net The presence of other comonomers, such as acrylic acid, can influence the degradation pathway and the distribution of the resulting pyrolysis products. researchgate.netvot.pl
The activation energy for the thermal degradation of P2EHA has been determined using various isoconversional methods. For pure P2EHA, the activation energy can range from approximately 80 kJ/mol to 170-220 kJ/mol depending on the model used and the extent of conversion. nih.gov The molecular weight of the polymer can also have an influence on its thermal stability and the composition of the degradation products. researchgate.net
Advanced Material Applications of 2s 2 Ethylhexyl Prop 2 Enoate Based Polymers
Adhesives Science and Engineering
2-Ethylhexyl acrylate (B77674) is a primary base monomer, along with butyl acrylate, for the production of acrylate adhesives. wikipedia.org Its copolymers are tailored to achieve a balance of adhesive and cohesive properties, crucial for various bonding applications. gantrade.com
Development of Pressure-Sensitive Adhesives (PSAs) with Tunable Tack and Peel Strength
Pressure-sensitive adhesives (PSAs) are a major application for 2-EHA. These adhesives are permanently tacky in their dry state and adhere to surfaces with light pressure. adhesivesmag.com The performance of a PSA is characterized by a balance of tack (initial adhesion), peel strength (force to remove), and shear strength (internal cohesive strength). adhesivesmag.comjbc-tech.com
The incorporation of 2-EHA in PSA formulations is critical for achieving low-temperature flexibility and tack. gantrade.comepluschemical.com The long, branched C8 side chain of 2-EHA contributes to macromolecular entanglement, which enhances cohesive strength as the 2-EHA content is increased. gantrade.com
Research has shown that the properties of 2-EHA-based PSAs can be finely tuned by adjusting the monomer composition. For instance, in a study of water-based acrylic PSAs, varying the weight ratio of n-butyl acrylate (n-BA) to 2-EHA had a direct impact on adhesive properties. An increase in the 2-EHA ratio led to a slight decrease in the elastic modulus and an increase in shear yield strength, which in turn decreased loop tack and peel resistance. mdpi.com This behavior was attributed to an increase in the gel content with a higher 2-EHA ratio, enhancing the cohesive strength of the adhesive. mdpi.com
The following table summarizes the effect of the n-BA/2-EHA ratio on the mechanical properties of a PSA:
| n-BA/2-EHA Ratio | Shear Elastic Modulus (G) | Shear Yield Stress |
| Increased 2-EHA | Decreased | Increased |
Data derived from a study on water-based acrylic adhesives. mdpi.com
The selection of comonomers and crosslinking agents allows formulators to balance adhesive and cohesive forces to meet specific application requirements. gantrade.com
Structural Adhesives for Diverse Substrates
While 2-EHA is predominantly known for its use in flexible PSAs, it also plays a role as a comonomer in the formulation of structural adhesives. chempoint.com In these applications, 2-EHA can be copolymerized with "hard" monomers like methyl methacrylate (B99206) or styrene (B11656) to improve flexibility and impact resistance of the final adhesive. gantrade.com The ability of 2-EHA to copolymerize with a wide range of other monomers allows for the creation of adhesives with tailored properties for bonding to various substrates, including plastics and metals. gantrade.comwikipedia.org
Bio-inspired and Environmentally Friendly Adhesive Systems
The development of bio-inspired and environmentally friendly adhesives is a growing area of research. Nature provides numerous examples of powerful and versatile biological glues. researchgate.net Researchers are drawing inspiration from these natural systems to design new synthetic adhesives.
In one such development, an adhesive hydrogel was created using a combination of monomers, including 2-phenoxyethyl acrylate, which shares some structural similarities with components of barnacle cement. frontiersin.org While this specific example doesn't use 2-EHA directly, it highlights the trend of using acrylate monomers in bio-inspired designs.
Furthermore, the push for sustainability has led to the development of bio-based 2-ethylhexyl acrylate. echemi.com This bio-based monomer, derived from non-food feedstocks like castor oil, can serve as a direct replacement for its fossil-based counterpart in adhesive formulations. echemi.com This innovation allows for the production of adhesives with a reduced carbon footprint without compromising performance. In fact, some studies suggest that bio-based 2-EHA can offer performance advantages, such as enhanced shear stability and weather resistance in adhesives. echemi.com
Coatings Technology and Performance
The inherent properties of 2-EHA, such as hydrophobicity, UV resistance, and flexibility, make it a valuable component in the formulation of high-performance coatings. gantrade.comchempoint.com It is used in a variety of coating applications, from architectural paints to industrial finishes. chempoint.com
Waterborne and High-Solids Coatings Formulations
Environmental regulations limiting the use of volatile organic compounds (VOCs) have driven the demand for waterborne and high-solids coatings. researchcommons.org 2-EHA is well-suited for these formulations. Its low water solubility contributes to the water resistance of the final coating. mdpi.com
In the development of waterborne coatings, 2-EHA is often used in emulsion polymerization to create latex binders. researchcommons.orgresearchcommons.org For example, nano-styrene acrylate copolymers based on 2-EHA have been prepared and used as binders in water-based paints. These nanoemulsion copolymers have shown enhancements in solid content, viscosity, and provide a suitable glass transition temperature for coating applications, leading to improved film and mechanical properties of the paints. researchcommons.org
The table below shows a comparison of properties between a newly prepared nano-styrene/2-EHA copolymer and a commercial copolymer for waterborne coatings:
| Property | Prepared Nano-Copolymer | Commercial Copolymer |
| Solid Content | Enhanced | Standard |
| Viscosity | Enhanced | Standard |
| Film Properties | Improved | Standard |
| Mechanical Properties | Improved | Standard |
Data based on a study of nano-copolymers for waterborne coatings. researchcommons.org
UV-Curable Coatings with Enhanced Durability and Flexibility
UV-curable coatings offer rapid curing times, high throughput, and are environmentally friendly due to their low or zero VOC content. nih.gov 2-EHA and other acrylate monomers are key components in these formulations because they can readily undergo polymerization when exposed to UV radiation in the presence of a photoinitiator. wikipedia.orggoogle.com
In UV-curable systems, 2-EHA acts as a reactive diluent, helping to reduce the viscosity of the formulation for easier application. google.com More importantly, it imparts flexibility and durability to the cured coating. The incorporation of 2-EHA can improve the weather resistance and prevent cracking of the coating, especially on flexible substrates. google.com
For instance, UV-curable hard coating compositions for plastics like polycarbonate can include multifunctional acrylate monomers to enhance abrasion resistance, while other acrylates are used to improve adhesion and prevent curing shrinkage. google.com While specific formulations are proprietary, the principle of blending different acrylates to achieve a balance of properties is fundamental. The use of urethane (B1682113) acrylates in combination with monomers like 2-EHA in UV-curable PSAs can result in coatings with exceptional elastic properties. radtech.org
Functional Coatings: Self-Healing, Anti-Fouling, and Smart Coatings
There is no specific information available in the public domain regarding the use of polymers derived from [(2S)-2-ethylhexyl] prop-2-enoate in the development of functional coatings such as self-healing, anti-fouling, or smart coatings. Research in these areas on acrylate-based polymers typically utilizes the more common and commercially available racemic 2-ethylhexyl acrylate. While poly(2-ethylhexyl acrylate) is known for its use in coatings due to its flexibility and water resistance, studies on how the specific stereochemistry of the monomer, such as in the (S)-isomer, would influence these advanced coating properties have not been found.
Textile and Nonwoven Finishing Applications
Polymeric Modifiers for Fabric Hand and Durability
Specific data on the use of poly(this compound) as a polymeric modifier to alter the hand (the feel) and durability of fabrics is not present in the available literature. Acrylate copolymers are generally used in textile finishing to impart softness and improve durability. lgchemon.com The long, flexible side chain of the 2-ethylhexyl group contributes to a low glass transition temperature, which typically results in a soft polymer. ias.ac.in However, without specific studies on the (S)-isomer, it is not possible to detail its precise effects on fabric properties.
Surface Functionalization for Water and Stain Repellency
There is no research that specifically investigates the use of polymers from This compound for the surface functionalization of textiles to achieve water and stain repellency. The hydrophobic nature of the 2-ethylhexyl group suggests that its polymers would impart some degree of water resistance. gantrade.com Copolymers of 2-ethylhexyl acrylate are used in formulations for coatings and finishes that require water resistance. gantrade.comontosight.ai However, the specific performance characteristics and application details for the pure (S)-isomer polymer in textile finishing are not documented.
Polymer Modification and Blending
Internal Plasticization Effects in Polymer Matrices
While 2-ethylhexyl acrylate is well-known as a monomer used for internal plasticization in copolymers, there is no specific information on the internal plasticization effects of This compound in polymer matrices. researchgate.net Internal plasticization involves chemically incorporating a monomer into a polymer chain to increase its flexibility and lower its glass transition temperature. The homopolymer of 2-ethylhexyl acrylate has a very low glass transition temperature, making it an effective plasticizing comonomer. ias.ac.in The specific influence of the (S)-stereoisomer on the resulting properties of a polymer matrix has not been a subject of published research.
Compatibilization of Polymer Blends
No studies were found that specifically address the use of polymers derived from This compound as compatibilizers for polymer blends. In polymer science, a compatibilizer is a substance that, when added to an immiscible polymer blend, increases its stability. While copolymers containing 2-ethylhexyl acrylate can be designed to act as compatibilizers, there is no data to suggest that the specific (S)-isomer has been investigated for this purpose.
Specialized Polymeric Materials
Polymers derived from this compound, more commonly known as 2-ethylhexyl acrylate (2-EHA), exhibit a unique combination of properties that make them highly suitable for a range of advanced material applications. The characteristic low glass transition temperature (Tg) and the flexibility imparted by the branched alkyl chain of 2-EHA are key to its utility in creating specialized polymeric materials. mdpi.comresearchgate.netgantrade.com These materials find use in diverse fields, from soft robotics to separation technologies, due to their tunable mechanical and chemical properties.
Elastomers and Soft Gels
The incorporation of 2-ethylhexyl acrylate is pivotal in the development of soft elastomers and gels, particularly for applications such as pressure-sensitive adhesives (PSAs). The low Tg of poly(2-ethylhexyl acrylate) (PEHA), approximately -65°C to -70°C, ensures that the resulting materials are soft and flexible at room temperature. mdpi.comgantrade.com
In the formulation of PSAs, 2-EHA is often copolymerized with other monomers, such as butyl acrylate and acrylic acid, to precisely balance adhesive and cohesive properties. mdpi.comijacskros.com The 2-EHA content significantly influences the final characteristics of the adhesive, including tack, peel strength, and shear resistance. gantrade.com Research has shown that increasing the 2-EHA content in acrylic PSAs can lead to a decrease in the glass transition temperature and an increase in gel content. mdpi.com This is attributed to the higher tendency of the 2-ethylhexyl side chain to undergo chain transfer reactions, which can lead to branching and cross-linking. mdpi.comgantrade.com
The entanglement of the C8 side chain of 2-EHA contributes to the macromolecular network, which can enhance shear strength. gantrade.com However, a very high 2-EHA content might lead to a decrease in peel and tack properties. mdpi.com Therefore, the ratio of 2-EHA to other comonomers is a critical parameter that is optimized for specific applications. For instance, in a study on water-based acrylic PSAs for glass bottle labels, varying the n-butyl acrylate/2-EHA weight ratio allowed for the tuning of adhesive performance to withstand wet and cold environments. mdpi.com
Furthermore, copolymers of styrene and 2-ethylhexyl acrylate have been investigated for their self-healing properties. The interdigitation of the 2-ethylhexyl side chains is thought to contribute to secondary bonding interactions that facilitate autonomous self-healing over a broad range of compositions. nih.gov
Table 1: Influence of 2-EHA Content on Acrylic Pressure-Sensitive Adhesive (PSA) Properties
| Property | Influence of Increasing 2-EHA Content | Research Finding Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Decreases | mdpi.comgantrade.com |
| Gel Content | Increases | mdpi.comgantrade.com |
| Peel Strength | Can decrease with very high content | mdpi.com |
| Tack | Can decrease with very high content | gantrade.com |
| Shear Resistance | Can increase due to chain entanglement | gantrade.comijacskros.com |
Membranes for Separation Technologies
In the field of separation technologies, polymers based on 2-ethylhexyl acrylate are utilized to impart flexibility and improve the mechanical properties of membranes. While not typically the primary component responsible for the separation mechanism itself, the inclusion of 2-EHA into a polymer matrix can be crucial for the fabrication of robust and handleable membranes.
A notable example is the use of 2-EHA in the creation of macroporous membranes from high internal phase emulsions (polyHIPEs). In a study on poly(styrene-co-divinylbenzene-co-2-ethylhexyl)acrylate membranes, the addition of 2-EHA as a comonomer significantly improved the flexibility of the resulting membranes. imt.si These membranes, with their interconnected porous structure, are promising for various separation applications. The research demonstrated that the inclusion of EHA resulted in elastic membranes that could be easily handled and wrapped without breaking, a critical feature for many practical membrane applications. imt.si
While the primary focus of gas separation membranes is often on materials with high permeability and selectivity, such as polymers of intrinsic microporosity (PIMs) or polyimides, the incorporation of flexible monomers like 2-EHA can be a strategy to enhance the processability and mechanical stability of these materials. researchgate.netuva.es For instance, blending brittle, high-performance gas separation polymers with a more flexible component derived from 2-EHA could potentially mitigate issues of membrane fragility without significantly compromising separation performance.
Photoresponsive gas separation membranes, which can alter their gas transport properties upon light irradiation, are another area of advanced research. uni.lu While specific examples heavily featuring 2-EHA are not prominent, the principles of incorporating "smart" functionalities into flexible and robust polymer backbones, to which 2-EHA can contribute, are a key area of materials development. uni.lu
Table 2: Properties of PolyHIPE Membranes Containing 2-Ethylhexyl Acrylate
| Membrane Composition | Key Property Enhancement | Application Relevance | Research Finding Reference |
|---|---|---|---|
| poly(styrene-co-divinylbenzene-co-2-ethylhexylacrylate) | Increased elasticity and flexibility | Improved handling and durability for separation tasks | imt.si |
| poly(styrene-co-divinylbenzene) | Brittle | Difficult to handle and implement in modules | imt.si |
Smart Actuators and Sensors
The development of smart materials, such as actuators and sensors, that can respond to external stimuli is a rapidly advancing field. Polyacrylate elastomers, for which 2-ethylhexyl acrylate is a key monomer, are at the forefront of research into dielectric elastomer actuators (DEAs). dtu.dkresearchgate.net DEAs, often referred to as artificial muscles, function as compliant capacitors that deform in response to an electric field.
Polyacrylate elastomers are particularly well-suited for these applications because they can exhibit extremely large actuation strains and have a high elastic energy density. dtu.dkresearchgate.netnih.gov The inherent softness and low modulus of elastomers derived from 2-EHA are advantageous, as they allow for significant deformation at lower electric fields. Research on polyacrylate DEAs has demonstrated that these materials can achieve large actuation strains, making them suitable for a wide range of applications, from soft robotics to non-magnetic motors. nih.gov
The performance of a DEA is critically dependent on the dielectric and mechanical properties of the elastomer. nih.gov A high dielectric constant allows for greater energy storage, while low mechanical loss is important for efficient actuation and rapid response. nih.gov While commercial acrylic elastomers like 3M™ VHB™ are often used, research is ongoing to synthesize novel polyacrylate elastomers with optimized properties. dtu.dknih.gov This includes tailoring the crosslinking network and copolymer composition to achieve a desirable balance of low modulus, high toughness, and favorable dielectric properties. nih.gov
In the realm of sensors, the same principles that make 2-EHA-based polymers suitable for actuators are also relevant. The ability of these soft materials to deform can be harnessed to create sensors that detect changes in pressure, strain, or shape. Furthermore, the development of stimuli-responsive gels, which can undergo reversible phase transitions in response to stimuli like temperature, pH, or light, is another active area of research. rsc.orgmdpi.com While the specific use of 2-EHA in this context is less documented in readily available literature, its contribution to creating soft, responsive materials makes it a relevant component for the design of novel sensor and actuator systems.
Table 3: Performance Characteristics of Polyacrylate Dielectric Elastomers
| Performance Metric | Typical Values/Characteristics | Relevance to Actuators | Research Finding Reference |
|---|---|---|---|
| Actuation Strain | >100% | Enables large, muscle-like movements | nih.gov |
| Energy Density | High (e.g., 0.24 MJ m⁻³) | Allows for powerful actuation from a lightweight material | nih.gov |
| Response Speed | Rapid (bandwidth >100 Hz) | Suitable for applications requiring fast movements | nih.gov |
| Driving Electric Field | Lower for softer elastomers | Reduces power requirements and improves safety | dtu.dknih.gov |
Computational and Theoretical Studies on 2s 2 Ethylhexyl Prop 2 Enoate Systems
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the electronic structure and intrinsic reactivity of the 2-EHA monomer. These calculations provide a foundational understanding of how the monomer will behave in polymerization reactions. Key areas of investigation include the analysis of frontier molecular orbitals (HOMO and LUMO), the distribution of electron density, and the calculation of reactivity descriptors.
Research has focused on using DFT-calculated electronic properties to predict the reactivity of Michael acceptors like acrylates. nih.gov Properties related to the stability of the carbanion intermediate, which forms during nucleophilic attack on the vinyl group, are strong predictors of reactivity. nih.gov For 2-EHA, the bulky 2-ethylhexyl group influences the electronic environment of the acrylate (B77674) double bond.
Key quantum descriptors used to predict reactivity include:
Frontier Orbital Energies (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the monomer. A smaller energy gap generally suggests higher reactivity.
Atomic Charges: The partial charges on the α- and β-carbons of the vinyl group are crucial. The β-carbon is the primary site for nucleophilic attack in Michael additions and radical polymerizations. Calculations can quantify its electrophilicity.
Electrophilicity Index (ω): This global descriptor measures the energy stabilization of a molecule when it accepts additional electron density from the environment, providing a quantitative scale for its electrophilic nature. nih.gov
Another critical application of theoretical calculations is the prediction of monomer reactivity ratios for copolymerization. These ratios determine the composition and sequence distribution in a copolymer chain. The reactivity of 2-EHA (M₁) has been calculated in relation to various other monomers (M₂). bas.bglgchemon.com
| Comonomer (M₂) | Reactivity Ratio (r₁) of 2-EHA | Reactivity Ratio (r₂) of Comonomer | Calculation Method/Source |
|---|---|---|---|
| Acrylamide | 0.477 | 0.913 | Yezrielev-Brokhina-Roskin (YBR) Method bas.bg |
| Styrene (B11656) | 0.26 | 0.94 | Alfred & Price Equation lgchemon.com |
| Methyl methacrylate (B99206) | 0.53 | 1.80 | Alfred & Price Equation lgchemon.com |
| Vinyl acetate (B1210297) | 12.43 | 0.01 | Alfred & Price Equation lgchemon.com |
These calculated ratios are vital for designing copolymers with specific properties, as the incorporation of 2-EHA influences characteristics like the glass transition temperature (Tg) and flexibility. gantrade.com
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations offer a way to visualize and analyze the complex, dynamic process of polymerization in real-time at the atomic level. While the long timescales of polymerization present a computational challenge, reactive force fields (ReaxFF) and specialized reactive MD schemes can model the chemical reactions involved in chain growth. tue.nl
For the polymerization of 2-EHA, MD simulations can be employed to study several key phenomena:
Chain Initiation and Propagation: Simulations can model the initial attack of a radical initiator on a 2-EHA monomer and the subsequent sequential addition of more monomers to the growing polymer chain.
Chain Transfer Reactions: A significant factor in the polymerization of 2-EHA is chain transfer to the monomer or polymer. ias.ac.in MD simulations can elucidate the molecular mechanisms of these events, such as intramolecular chain transfer where a growing radical chain "bites back" on its own backbone, leading to branching. This is particularly relevant for monomers with longer alkyl chains. ias.ac.inacs.org
Termination Events: The simulation can track how two growing polymer chains interact and terminate, either by combination or disproportionation, which directly impacts the final molecular weight distribution.
By simulating these fundamental events, MD can predict how reaction conditions (e.g., monomer concentration, temperature) affect the kinetics of polymerization and the resulting polymer architecture, such as the degree of branching and the potential for gelation. ias.ac.in Such simulations are crucial for understanding the differences between polymerization techniques like conventional free-radical polymerization (FRP) and controlled radical polymerizations like atom transfer radical polymerization (ATRP). ias.ac.inresearchgate.net
Coarse-Grained Simulations for Polymer Morphology and Dynamics
While all-atom MD simulations are excellent for studying reaction mechanisms, they are computationally too expensive to model the large-scale structure and long-term dynamics of bulk polymer materials. Coarse-grained (CG) molecular dynamics simulations address this limitation by grouping clusters of atoms into single interaction sites or "beads". osti.govmdpi.com This simplification allows for the simulation of larger systems over longer timescales, making it possible to study the morphology and physical properties of poly(2-ethylhexyl acrylate). tue.nlmdpi.com
The development of a CG model for PEHA typically involves these steps:
Mapping: Defining how the atoms of the 2-EHA monomer are grouped into CG beads. For instance, the bulky 2-ethylhexyl side chain might be represented by one or two beads, while the polymer backbone is represented by another set of beads.
Parameterization: Developing a force field that describes the interactions between these beads. This is often done by matching structural or thermodynamic properties from more detailed all-atom simulations or experimental data. osti.gov
| Conceptual Coarse-Grained Bead | Corresponding Atoms in 2-EHA Repeat Unit | Primary Role in Polymer Structure |
|---|---|---|
| Backbone Bead (BB) | -CH₂-CH(C=O)- | Forms the main polymer chain; governs chain stiffness. |
| Side-Chain Bead (SC) | -O-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃ | Creates free volume; responsible for low Tg and flexibility. |
Once a CG model is established, simulations can be run to predict various properties:
Polymer Dynamics: By tracking the movement of the CG beads over time, researchers can study chain mobility. This is crucial for predicting the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. researchgate.net
Mechanical Properties: CG simulations can model the response of the polymer to mechanical stress, such as stretching or shearing. aps.org This allows for the prediction of properties like the elastic modulus and how the material deforms and fails, which is linked to the network of chain entanglements. mdpi.comaps.org
Predictive Modeling of Polymer Properties from Monomer Structure
A primary goal of computational studies is to establish a clear link between the structure of a monomer and the macroscopic properties of the final polymer. By integrating the different computational techniques described above, a comprehensive predictive model for the PEHA system can be constructed. This approach connects the quantum, atomistic, and coarse-grained scales to forecast material behavior.
The predictive workflow can be summarized as follows:
Monomer Reactivity (Quantum Chemistry): Calculations on the 2-EHA monomer predict its intrinsic reactivity and its behavior in copolymerizations. nih.govbas.bg This information is foundational for predicting the composition and microstructure of the resulting polymer.
Polymer Architecture (MD Simulations): Reactive MD simulations model the polymerization process itself, predicting key structural outcomes like molecular weight distribution (MWD), polydispersity index (PDI), and the degree of branching. tue.nlias.ac.in These architectural features are known to strongly influence the final properties.
Bulk Properties (CG Simulations): Using the polymer architecture predicted from MD as a starting point, CG simulations model the bulk material to predict thermophysical properties. The simulated chain dynamics are directly related to the glass transition temperature (Tg), while the response to simulated deformation predicts mechanical properties. researchgate.netmdpi.com
This multi-scale modeling approach allows researchers to computationally screen for desired properties. For example, the low Tg of PEHA (-55 °C to -70 °C) is a direct consequence of the bulky, flexible 2-ethylhexyl side chain that increases free volume and hinders close chain packing, a phenomenon that can be quantified and understood through CG simulations. researchgate.netmdpi.comsigmaaldrich.com Similarly, models can predict how copolymerizing 2-EHA with a "hard" monomer like methyl methacrylate will raise the Tg of the final material. lgchemon.com
| Computational Method | Predicted Parameter | Resulting Macroscopic Property |
|---|---|---|
| Quantum Chemical Calculations | Reactivity Ratios, Electrophilicity | Copolymer Composition, Polymerization Rate |
| Molecular Dynamics (Reactive) | Molecular Weight, Branching, Gel Content | Viscosity, Processability, Shear Resistance ias.ac.inmdpi.com |
| Coarse-Grained Simulations | Chain Mobility, Radius of Gyration, Entanglements | Glass Transition Temp. (Tg), Modulus, Toughness researchgate.netmdpi.com |
Ultimately, these predictive models provide a powerful framework for rational polymer design, reducing the need for extensive trial-and-error experimentation and accelerating the development of new materials based on 2-ethylhexyl acrylate.
Analytical and Characterization Techniques for Research on 2s 2 Ethylhexyl Prop 2 Enoate and Its Polymers
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the study of 2-EHA and P2EHA, offering non-destructive and highly detailed information about their chemical composition and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Purity and Polymer Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-EHA and for characterizing the microstructure of P2EHA. Both ¹H NMR and ¹³C NMR are routinely used.
For the monomer , ¹H NMR spectra provide information on the different types of protons present in the molecule, allowing for confirmation of its structure and assessment of purity. Key signals in the ¹H NMR spectrum of 2-EHA include those corresponding to the vinyl protons of the acrylate (B77674) group and the various protons of the 2-ethylhexyl chain. ias.ac.inchemicalbook.com
For poly(2-ethylhexyl acrylate) , ¹H NMR is used to confirm the polymer structure. ias.ac.in For instance, the resonance at approximately 3.93 ppm is attributed to the -OCH₂- protons of the polymer, while the signals for the methyl protons appear between 0.83 and 0.90 ppm. ias.ac.in The methine proton in the polymer backbone shows a resonance around 2.30 ppm. ias.ac.in
¹³C NMR spectroscopy provides complementary information, particularly regarding the polymer's microstructure. It has been used to study the extent of chain transfer to the polymer during the free-radical solution polymerization of 2-EHA. manchester.ac.uk Studies have shown that branching in P2EHA results from hydrogen abstraction at the backbone C-H bonds, with no evidence of chain transfer occurring in the side group. manchester.ac.uk The level of branching can be quantified by analyzing the unique resonances of the branch-point carbons. manchester.ac.uk
Table 1: Representative ¹H NMR Chemical Shifts for Poly(2-ethylhexyl acrylate) (P2EHA) ias.ac.in
| Proton Designation | Chemical Shift (δ, ppm) |
| Methyl protons (-CH₃) | 0.83 - 0.90 |
| Methylene protons (-CH₂-) | 2.00 - 1.61 |
| Methine proton (-CH-) in backbone | 2.30 |
| Methylene protons (-OCH₂-) | 3.93 |
| End-group proton (>CH-X) | ~4.40 - 4.45 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are invaluable for identifying functional groups and monitoring the progress of polymerization.
Infrared (IR) spectroscopy is widely used to confirm the chemical structure of both the 2-EHA monomer and P2EHA. who.intresearchgate.net The IR spectrum of 2-EHA shows characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730 cm⁻¹ and the carbon-carbon double bond (C=C) of the acrylate group. researchgate.nettandfonline.comtandfonline.com During polymerization, the disappearance or reduction in the intensity of the C=C bond absorption can be monitored to follow the conversion of the monomer to the polymer. tandfonline.comtandfonline.com The IR spectra of P2EHA will show the persistence of the ester carbonyl band and the absence of the acrylate C=C band, confirming the polymerization. researchgate.net Characteristic bands for the C-H bonds of the alkyl chain are also observed. researchgate.net
Raman spectroscopy provides complementary vibrational information. The Raman spectrum of 2-EHA has also been documented and can be used for structural confirmation. nih.govchemicalbook.com
Table 2: Key Infrared (IR) Absorption Bands for 2-EHA and its Copolymers researchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (in CH, CH₂, CH₃ groups) | 2860-2980 |
| C=O stretching (ester) | ~1730 |
| C-C stretching (aromatic ring in copolymers) | ~1624 |
| C-O stretching (ester) | 1160-1260 |
| p-substituted benzene (B151609) (in copolymers) | 650-760 |
Mass Spectrometry (MS) for Monomer and Oligomer Analysis
Mass spectrometry (MS) is a sensitive technique used to determine the molecular weight of the 2-EHA monomer and to analyze oligomeric species. who.intnist.gov
For the monomer , techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed for its identification and quantification, even at trace levels. scientificlabs.iesigmaaldrich.comanalytice.com The electron ionization mass spectrum of 2-EHA provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov
Chromatographic Methods
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the 2-EHA monomer and determining the molecular weight distribution of P2EHA.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer Quantification and Impurity Profiling
Gas Chromatography (GC) is a primary method for analyzing the purity of the volatile 2-EHA monomer and for quantifying residual monomer in polymer samples. nih.govchromforum.orgnist.gov Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate 2-EHA from impurities and other related compounds. analytice.comnih.gov For instance, a headspace GC-FID method has been described for determining residual 2-EHA monomer in the polymer with a detection limit of 5 ppm. nih.gov GC-MS is also used for the analysis of 2-EHA in various matrices, such as in water-based lacquers and polymer emulsions. scientificlabs.iesigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of 2-EHA. chromforum.org Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been utilized for the determination of 2-EHA and other UV filters in complex samples. ulpgc.es
Table 3: Chromatographic Methods for 2-EHA Analysis
| Technique | Application | Detector | Reference |
| Gas Chromatography (GC) | Monomer purity, Residual monomer analysis | Flame Ionization Detection (FID) | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various matrices | Mass Spectrometry (MS) | scientificlabs.iesigmaaldrich.comanalytice.com |
| High-Performance Liquid Chromatography (HPLC) | Monomer analysis | - | chromforum.org |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Determination in complex samples | Tandem Mass Spectrometry (MS/MS) | ulpgc.es |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers like P2EHA. ias.ac.intandfonline.comtandfonline.compolymersource.ca
The technique separates polymer molecules based on their size in solution. Larger molecules elute faster than smaller molecules. By using a calibration standard, typically polystyrene, the molecular weight of the P2EHA sample can be determined. ias.ac.inpolymersource.ca The PDI (Mw/Mn) provides a measure of the breadth of the molecular weight distribution. ias.ac.in
GPC/SEC is crucial for comparing polymers synthesized under different conditions, such as free radical polymerization versus controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ias.ac.in For example, P2EHA prepared by ATRP typically exhibits a narrower molecular weight distribution (lower PDI) compared to that prepared by conventional free radical polymerization. ias.ac.in The choice of eluent is important, with tetrahydrofuran (B95107) (THF) being a common solvent for P2EHA analysis. ias.ac.inpolymersource.ca
Table 4: Representative GPC/SEC Data for Poly(2-ethylhexyl acrylate) (P2EHA) ias.ac.inpolymersource.ca
| Polymerization Method | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Anionic Polymerization | 89,000 | 93,400 | 1.05 |
| Atom Transfer Radical Polymerization (ATRP) | Varies with conversion | Varies with conversion | Typically < 1.5 |
| Free Radical Polymerization (FRP) | Varies | Varies | Typically > 2.0 |
Thermal Analysis
Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For poly(2-ethylhexyl acrylate) (PEHA), these methods are crucial for determining its operational temperature range and thermal durability.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. nih.gov By monitoring the difference in heat required to increase the temperature of a sample and a reference, DSC can detect transitions such as the glass transition (T_g), melting (T_m), and crystallization (T_c). nih.govuc.edu
For amorphous polymers like poly(2-ethylhexyl acrylate), the glass transition temperature is a critical parameter. It represents the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. This transition is not a phase change but is detectable as a step change in the heat capacity in the DSC thermogram. The T_g is a key indicator of the polymer's flexibility and its suitable application temperature.
Research has consistently shown that the homopolymer of 2-ethylhexyl acrylate (PEHA) possesses a very low glass transition temperature, which is a direct consequence of the bulky and flexible 2-ethylhexyl side chain that increases the free volume and facilitates chain mobility. Reported values for the T_g of PEHA are typically in the range of -65 °C to -70 °C. ias.ac.inresearchgate.netsynthomer.comgantrade.comresearchgate.net This low T_g is fundamental to its use in applications requiring flexibility at low temperatures, such as in pressure-sensitive adhesives and coatings. researchgate.net
Table 1: Glass Transition Temperatures (T_g) for Poly(2-ethylhexyl acrylate) and Related Copolymers
| Polymer System | Glass Transition Temperature (T_g) | Reference |
|---|---|---|
| Poly(2-ethylhexyl acrylate) Homopolymer | -65 °C | ias.ac.inresearchgate.netsynthomer.comresearchgate.net |
| Poly(2-ethylhexyl acrylate) Homopolymer | -70 °C | gantrade.com |
| PMMA-b-PEHA Copolymer | -43.7 °C to -37.6 °C | synthomer.com |
Studies on the thermal degradation of PEHA show a complex process. The decomposition mechanism for poly(alkyl acrylates) typically involves radical reactions that lead to the formation of alkenes, long-chain alcohols, and the original acrylate monomers. technologynetworks.comresearchgate.net For PEHA, specific decomposition products identified during pyrolysis at approximately 230 °C include 2-ethylhexene-1, 2-ethylhexanol-1, and the 2-ethylhexyl acrylate monomer. researchgate.net One notable characteristic observed is that the residual material from PEHA degradation remains soluble even at advanced stages, unlike other polyacrylates that may form insoluble crosslinked structures. bruker.com
The thermal stability can be quantified by the onset temperature of decomposition. For copolymers, this temperature is influenced by the comonomers. For example, the thermal stability of a PMMA-b-PEHA copolymer was found to be in the range of 286 °C to 332 °C. synthomer.com
Isoconversional kinetic analysis of TGA data allows for the determination of the activation energy (E_α) of thermal degradation, which describes the energy barrier for the decomposition process. Studies on PEHA have shown that the activation energy is not constant but varies with the extent of conversion (α), indicating a multi-step degradation mechanism. Using models such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS), the activation energy for PEHA has been found to range from approximately 80 kJ/mol at the initial stages of degradation to over 200 kJ/mol at higher conversion rates. mdpi.com
Table 2: Activation Energy of Thermal Degradation for Poly(2-ethylhexyl acrylate)
| Isoconversional Model | Conversion (α) | Activation Energy (E_α) (kJ/mol) | Reference |
|---|---|---|---|
| Flynn-Wall-Ozawa (FWO) | 0.1 - 0.9 | 80 - 170 | mdpi.com |
| Tang | 0.1 - 0.9 | 80 - 170 | mdpi.com |
Table 3: Major Thermal Decomposition Products of Poly(2-ethylhexyl acrylate)
| Decomposition Product | Reference |
|---|---|
| 2-ethylhexene-1 | researchgate.net |
| 2-ethylhexanol-1 | researchgate.net |
| 2-ethylhexyl acrylate (monomer) | researchgate.net |
Microscopy and Imaging Techniques
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating polymer morphology. SEM provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. researchgate.net It is particularly useful for examining surface texture, porosity, and fracture surfaces. TEM, on the other hand, transmits electrons through an ultra-thin specimen to generate a high-resolution, two-dimensional image of the internal structure.
For PEHA, these techniques are often applied to more complex systems, such as copolymers and blends, to understand how the polymer chains are organized. For example, SEM analysis of copolymers containing PEHA has been used to reveal changes in surface morphology, such as increased roughness or the development of porosity upon copolymerization. synthomer.com In polyurethane/acrylic hybrid emulsions containing 2-EHA, both SEM and TEM have been employed to investigate the resulting morphology. TEM has also been instrumental in determining the size and structure of micelles in PEHA-containing block copolymers. synthomer.com These morphological details are critical as they directly influence the macroscopic properties of the final material.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. researchgate.net It operates by scanning a sharp tip mounted on a flexible cantilever across the surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map with nanoscale precision. ias.ac.inresearchgate.net
Beyond imaging, AFM is a powerful tool for probing nanomechanical properties. By operating in different modes, such as force modulation or PeakForce QNM, it can map variations in surface stiffness, adhesion, and elastic modulus. nih.govtechnologynetworks.com This allows for the characterization of phase-separated domains in polymer blends or the mechanical properties of thin polymer films. ias.ac.inresearchgate.net For example, AFM has been used to visualize the hexagonal patterns formed in annealed block copolymer films and to differentiate between polymer phases based on their mechanical response. viveksharmalab.com
While specific AFM studies on pure PEHA homopolymers are not extensively detailed in the literature, the technique is highly applicable. AFM could be used to quantify the surface roughness of PEHA films, which is relevant for coating and adhesive applications. In nanomechanical studies, AFM could measure the adhesion forces and local elasticity of PEHA surfaces, providing insights into its tackiness at the nanoscale. Research on related systems shows that such measurements are feasible; for instance, nanomechanical assessments on polymer overcoatings have quantified nanoparticle stability with applied forces in the nano-newton (nN) range. The combined imaging and mechanical characterization capabilities make AFM an invaluable tool for understanding the surface science of poly(2-ethylhexyl acrylate).
Rheological Characterization of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter. For polymers like PEHA, rheological characterization is essential for understanding their processability and predicting their performance in applications. Measurements are typically conducted on the polymer in a solution or as a melt. nih.gov
The rheological behavior of polymers is strongly dependent on their molecular weight, molecular structure, concentration (in solution), and temperature. bruker.com Key properties measured include viscosity (resistance to flow) and viscoelasticity (a combination of viscous and elastic behavior).
For PEHA solutions, viscosity measurements provide insight into the polymer's behavior in solvents. In dilute solutions, the intrinsic viscosity can be related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation. mdpi.com In more concentrated solutions, PEHA-containing copolymers exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. The long, flexible 2-ethylhexyl side chain is known to facilitate macromolecular entanglement, which significantly influences the rheological properties. researchgate.net
In studies of copolymers, the incorporation of 2-EHA has a distinct effect. In pressure-sensitive adhesives made from n-butyl acrylate and 2-EHA, increasing the 2-EHA content was found to slightly decrease the shear elastic modulus. pressbooks.pub However, a synergistic effect was observed where shear resistance increased at a 25 wt.% concentration of 2-EHA, which was attributed to a cooperative entanglement of the polymer chains. researchgate.net
Melt rheology is crucial for processing techniques like extrusion and injection molding. Key parameters include the zero-shear viscosity (η₀), which is the viscosity at very low shear rates and is highly sensitive to the average molecular weight of the polymer. nih.gov The complex rheological behavior of PEHA and its copolymers is a direct result of its molecular architecture and is a critical area of study for optimizing its use in various industrial applications.
Table 4: Effect of 2-EHA Concentration on Copolymer Properties
| Property | Effect of Increasing 2-EHA Content | Reference |
|---|---|---|
| Glass Transition Temperature (T_g) | Decreases | pressbooks.pub |
| Shear Elastic Modulus | Slightly Decreases | pressbooks.pub |
| Gel Content | Increases (due to chain transfer) | pressbooks.pub |
Environmental Impact and Sustainable Aspects of 2s 2 Ethylhexyl Prop 2 Enoate Based Materials
Biodegradation and Enzymatic Hydrolysis of Polyacrylates Containing [(2S)-2-ethylhexyl] prop-2-enoate
The biodegradability of a polymer is determined by its chemical structure and the environmental conditions it is exposed to. researchgate.net For polyacrylates, the carbon-carbon backbone is generally recalcitrant to microbial attack, though the ester side chains can be more susceptible to hydrolysis.
General Biodegradability of Poly(2-ethylhexyl acrylate):
The monomer, 2-ethylhexyl acrylate (B77674) (2-EHA), is considered readily biodegradable. ashland.comeuropa.eu Studies conducted according to OECD guidelines have shown significant biodegradation in tests using activated sludge. europa.eu For instance, a manometric respirometry test (OECD 301F) showed 70% biodegradation after 15 days, and a modified OECD screening test (OECD 301E) observed 93% degradation after just 7 days. europa.eu This suggests that if the polymer breaks down to release the monomer, the monomer itself does not persist in the environment. arkema.com The polymer's environmental fate is largely influenced by its potential for bioaccumulation and geoaccumulation, which is considered moderate. europa.eu In wastewater treatment plants, an estimated 93% of 2-EHA is removed, with 56% attributed to biodegradation. europa.eu
However, the polymer itself, poly(2-ethylhexyl acrylate), presents a more complex picture. While some polymers are susceptible to enzymatic degradation, poly(methyl methacrylate), a related acrylic polymer, was found to be unaffected by enzymes such as esterase, papain, trypsin, and chymotrypsin (B1334515) in one study. nih.gov The rate of biodegradation can also be influenced by the polymer's physical properties; for example, increasing the hydrophobicity of methacrylate (B99206) copolymers has been shown to decrease their rate of biodegradation. researchgate.net
Influence of Chirality:
The specific stereochemistry of the this compound monomer introduces the factor of chirality, which can be critical in biological systems. Enzymes are highly stereoselective, meaning they often interact with only one enantiomer of a chiral compound. While no specific studies on the enzymatic hydrolysis of polythis compound were identified, research on other chiral polymers provides insight. For instance, the enzymatic degradation of polylactide (PLA), a chiral polyester, is well-documented and is dependent on the stereochemistry. Similarly, studies on the enzymatic degradation of polylactide and polycaprolactone (B3415563) blends have identified specific enzymes like proteinase K, protease, esterase, and lipase (B570770) that are effective in their breakdown, particularly in compost and activated sludge environments. nih.gov
It is plausible that the enzymatic degradation of polythis compound would also exhibit stereoselectivity. Lipases and esterases, which hydrolyze the ester bonds in the side chain, could potentially show a preference for the (S)-enantiomer over the (R)-enantiomer, or vice versa. This could lead to different degradation rates and pathways compared to the racemic poly(2-ethylhexyl acrylate).
Table 1: Biodegradation Data for 2-Ethylhexyl Acrylate (Racemic)
| Test Type (OECD Guideline) | Inoculum | Duration | Biodegradation Rate | Reference |
|---|---|---|---|---|
| Manometric Respirometry (301F) | Domestic Activated Sludge | 15 days | 70% | europa.eu |
| Manometric Respirometry (301F) | Domestic Activated Sludge | 28 days | 75% | europa.eu |
| Modified Screening Test (301E) | Domestic Sewage Effluent | 7 days | 93% | europa.eu |
| Modified Screening Test (301E) | Domestic Sewage Effluent | 14 days | 99% | europa.eu |
| MITI-I Test (301C) | Mixed Sludge | 14 days | 51% | europa.eu |
Photodegradation and Weathering Studies
Polymers exposed to the environment are subject to degradation from ultraviolet (UV) radiation, heat, and moisture, a process known as weathering. nih.gov This degradation can alter the polymer's chemical structure and mechanical properties. mdpi.com
For polyacrylates, photodegradation is initiated by the absorption of UV photons by chromophores within the polymer structure. This leads to photooxidative aging, which involves the breakage of polymer chains and the formation of free radicals. mdpi.com The presence of nanoparticles like TiO2 can accelerate the photodegradation of polymers by generating reactive oxygen species upon irradiation. researchgate.net
Studies on poly(2-ethylhexyl acrylate) have investigated its thermal degradation, which is a component of weathering. Pyrolysis-gas chromatography analysis shows that the main gaseous products from the thermal degradation of poly(2-ethylhexyl acrylate) are carbon dioxide and non-identified products at lower concentrations. researchgate.net The monomer itself, if released into the atmosphere, is expected to degrade rapidly through photochemical reactions, with a calculated half-life of about 19 hours. europa.eu
Table 2: Environmental Fate and Degradation Characteristics of 2-Ethylhexyl Acrylate
| Property | Finding | Reference |
|---|---|---|
| Hydrolysis | Not a relevant degradation pathway; estimated half-life of 17 years at pH 7. | europa.eu |
| Atmospheric Photodegradation | Expected to be rapid; estimated half-life of ~19 hours. | europa.eu |
| Persistence & Bioaccumulation | Unlikely to persist; moderate potential for bioaccumulation (Log Kow ~4). | arkema.com |
| Main Environmental Target | Atmosphere due to moderate volatility. | europa.eu |
| Removal in Wastewater Treatment | ~93% (56% biodegradation, 30% evaporation, 7% adsorption). | europa.eu |
Life Cycle Assessment (LCA) of this compound Production and Polymer Applications
A Life Cycle Assessment (LCA) is a standardized tool used to quantify the environmental impact of a product throughout its entire life cycle. magnusgroup.org For a polymer, this includes raw material extraction, monomer synthesis, polymerization, product use, and end-of-life disposal or recycling. nih.govucl.ac.uk
No specific LCA for the production of this compound or its polymers was found. However, LCAs for related processes, such as the synthesis of other monomers and the production of polyacrylates, provide valuable insights.
The production of the 2-ethylhexyl acrylate monomer is typically achieved through the acid-catalyzed esterification of acrylic acid with 2-ethylhexanol. nih.gov The environmental impact of this process is tied to the production of these precursors, which are derived from fossil fuels.
A critical aspect for a chiral monomer like this compound is the synthesis method used to achieve the specific stereochemistry. This could involve stereoselective synthesis using biocatalysts (enzymes) or chiral chemical catalysts, or the separation of a racemic mixture. These specialized processes can have significant environmental implications.
Table 3: Comparative LCA Findings for Chemical vs. Enzymatic Monomer Synthesis (Lab Scale)
| Scenario | Key Finding | Implication for Chiral Monomer LCA | Reference |
|---|---|---|---|
| Baseline (No Recycling) | Chemical and enzymatic routes have very similar environmental impacts. | The choice of synthesis route alone may not guarantee a lower environmental impact without process optimization. | nih.govresearchgate.net |
| With Solvent/Catalyst Recycling | Recycling of solvents and the enzyme provides a distinct advantage to the enzymatic route, lowering its impact. | Incorporating recycling is crucial to leveraging the "green" potential of biocatalysis for producing chiral monomers. | nih.govresearchgate.net |
| Electricity Source | Use of renewable electricity can decrease the climate change impact by over 70%. | The energy inputs for the synthesis process are a major environmental hotspot. | magnusgroup.org |
An LCA for materials based on this compound would need to rigorously account for the energy and material inputs of the specific chiral synthesis or separation process, in addition to the standard impacts of polymerization and processing.
Recycling and Circular Economy Strategies for Acrylate Polymers
The transition from a linear "take-make-dispose" model to a circular economy is essential for the sustainability of polymeric materials. rsc.orgbohrium.com This involves designing polymers and products for durability, reuse, and, critically, recycling at the end of their life. tue.nl
For acrylate polymers, several recycling strategies are being explored beyond traditional mechanical recycling, which often results in downcycling.
Chemical Recycling and Depolymerization:
Chemical recycling aims to break down the polymer into its constituent monomers or other valuable chemical feedstocks. nsf.gov These recovered monomers can then be used to produce new, virgin-quality polymers, creating a closed-loop system. tue.nl
Strategies for acrylate and methacrylate polymers include:
Pyrolysis: Thermal degradation in the absence of oxygen to produce a mixture of smaller molecules.
Solvolysis: Using a solvent (like water in hydrolysis or alcohol in alcoholysis) to break down the polymer chains. acs.org
Controlled Depolymerization: Designing polymers with specific chemical triggers or bonds that allow them to "unzip" back to their monomers under mild conditions. rsc.orgbohrium.com This is an active area of research, with novel approaches being developed for ring-opening polymerization and reversing free-radical polymerization. rsc.org A recent method for degrading polyacrylates involves a one-pot sequential dehydrodecarboxylation and ozonolysis. nih.gov
The goal of these advanced recycling methods is to handle complex and contaminated plastic waste streams more effectively than mechanical recycling and to recover high-purity raw materials. bohrium.com
The presence of the specific this compound structure is unlikely to hinder most chemical recycling processes like pyrolysis or solvolysis, which break down the polymer backbone. In a depolymerization scenario, the chiral monomer would be recovered and could potentially be repolymerized. The challenge lies in developing energy-efficient and economical technologies to implement these strategies at scale. rsc.orgresearchgate.net
Table 4: Advanced Recycling Strategies for Polymers
| Strategy | Description | Applicability to Polyacrylates | Reference |
|---|---|---|---|
| Chemical Depolymerization | Reverting the polymer back to its constituent monomers through chemical or thermal processes. | Highly promising; enables closed-loop recycling and recovery of high-purity monomers. | rsc.orgbohrium.comnsf.gov |
| Solvolysis | Using a solvent, often with a catalyst, to break down the polymer. Hydrolysis and alcoholysis are common methods. | Applicable to polymers with hydrolyzable groups, such as the ester side chains in polyacrylates. | acs.org |
| Pyrolysis | High-temperature decomposition without oxygen to create pyrolysis oil (a mix of hydrocarbons). | A form of feedstock recycling applicable to mixed plastic waste, including polyacrylates. | nih.gov |
| Upcycling | Converting polymer waste into new materials with higher value than the original product. | An emerging area; for example, converting waste into new building blocks for different value-added polymers. | tue.nl |
Conclusion and Future Perspectives in 2s 2 Ethylhexyl Prop 2 Enoate Research
Current State-of-the-Art and Key Achievements
Research into acrylate (B77674) polymers is mature, with significant achievements in controlling their synthesis and properties. For the racemic mixture, 2-ethylhexyl acrylate, key accomplishments include the development of controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). ias.ac.in These methods allow for the synthesis of poly(2-ethylhexyl acrylate) (PEHA) with well-defined molecular weights and narrow molecular weight distributions, which is a significant improvement over conventional free radical polymerization. ias.ac.in
The true state-of-the-art relevant to [(2S)-2-ethylhexyl] prop-2-enoate, however, lies in the broader field of stereospecific polymerization and chiral materials. Key achievements in this domain provide a direct blueprint for future work with this specific chiral monomer:
Stereospecific Polymerization: Researchers have successfully synthesized highly stereoregular—specifically, isotactic—polymers from other chiral α-substituted acrylates using anionic polymerization methods. nih.govresearchgate.net This high degree of stereocontrol is often achieved through the coordination of the monomer to a counter-cation during polymerization. researchgate.net Such polymers exhibit distinct properties compared to their atactic (non-stereoregular) counterparts.
Induction of Chirality: A significant achievement has been the synthesis of chiral helical polymers from entirely achiral monomers by using chiral catalysts or initiators. rsc.org This highlights the profound impact of chirality on polymer architecture. Consequently, starting with an enantiomerically pure monomer like this compound offers a more direct route to creating polymers with a controlled, predetermined chirality.
Chiroptical Properties: Studies on other chiral polymers have demonstrated that the introduction of a chiral center can induce the formation of helical polymer chains. nih.gov These helical structures can exhibit unique chiroptical properties, such as strong signals in circular dichroism (CD) spectroscopy, which are directly related to the polymer's three-dimensional structure. nih.govrsc.org
These achievements in related systems form the foundation upon which the specific potential of this compound can be explored.
Identified Gaps and Emerging Research Questions
Despite the advanced state of polymer science, research focusing exclusively on the this compound enantiomer is nascent. The existing literature predominantly focuses on the racemic mixture, leaving a significant knowledge gap regarding the properties and potential of the pure enantiomer and its corresponding polymer.
The primary identified gaps and the emerging research questions that arise from them are:
Synthesis and Polymerization: There is a lack of established, optimized protocols for the synthesis and subsequent polymerization of enantiomerically pure this compound.
Emerging Question: How do different polymerization techniques (e.g., anionic, ATRP, RAFT) influence the stereoregularity (tacticity) and chiroptical properties of poly(this compound)?
Property Characterization: The physical, thermal, and mechanical properties of poly(this compound) have not been systematically studied.
Emerging Question: How does the polymer's tacticity, stemming from the chiral monomer, affect its glass transition temperature, mechanical strength, and degradation profile compared to the well-characterized atactic poly(2-ethylhexyl acrylate)? ias.ac.in
Higher-Order Structures: The ability of poly(this compound) to form ordered, higher-level structures, such as helical superstructures or chiral liquid crystalline phases, is unknown.
Emerging Question: Can polymers derived from this compound self-assemble into chiral nanostructures, and what external stimuli (e.g., solvent, temperature) can be used to control these assemblies? rsc.org
Copolymerization Behavior: The incorporation of this compound into copolymers could impart chirality to the entire material. However, its reactivity ratios with other common monomers are not documented.
Emerging Question: How does the inclusion of the (S)-enantiomer in copolymers with achiral monomers (like styrene (B11656) or methyl acrylate) affect the final material's properties and potential for chiral applications? synthomer.com
The following table summarizes key research findings and identified gaps in the study of this compound and related compounds.
| Research Area | Key Findings in Related Acrylates | Identified Gaps for this compound |
|---|---|---|
| Polymerization Control | ATRP and other CRP methods provide good control over the polymerization of racemic 2-EHA. ias.ac.in | Lack of studies on the stereospecific polymerization of the pure (S)-enantiomer. |
| Polymer Structure | Anionic polymerization of other chiral acrylates can produce highly isotactic polymers. nih.govresearchgate.net | The relationship between polymerization conditions and the tacticity of poly(this compound) is unknown. |
| Chiroptical Properties | Chiral polymers can form helical structures with distinct circular dichroism (CD) signals. nih.govrsc.org | The chiroptical properties of poly(this compound) have not been characterized. |
| Material Properties | Properties of racemic poly(2-EHA) are well-documented (e.g., low glass transition temperature). ias.ac.in | No data exists on the thermal, mechanical, or solution properties of the chiral homopolymer. |
Potential for Innovation and Interdisciplinary Research
Addressing the identified research gaps concerning this compound has the potential to drive significant innovation across multiple scientific disciplines. The ability to create polymers with precisely controlled chirality opens the door to a new generation of "smart" and functional materials.
Potential for Innovation:
Advanced Optical Materials: Polymers with a defined helical structure derived from this compound could function as novel materials for optics and photonics. rsc.org Potential applications include their use in circularly polarized light emitters, chiral sensors, and advanced anti-counterfeiting technologies. researchgate.netrsc.org
Chiral Separations: Poly(this compound) could be used to create next-generation chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The polymer's specific chiral cavities could enable more efficient and selective separation of enantiomers, a critical process in the pharmaceutical industry. researchgate.net
Asymmetric Catalysis: The chiral polymer could serve as a scaffold to support catalytic sites. The defined chiral environment around the catalyst could enhance the stereoselectivity of chemical reactions, leading to more efficient synthesis of other valuable chiral molecules. rsc.org
Potential for Interdisciplinary Research:
Materials Science and 3D Printing: The monomer could be used in advanced manufacturing. For instance, incorporating it into resins for 3D printing could allow for the fabrication of objects with programmed, built-in chirality, potentially using techniques like polymerization-induced microphase separation (PIMS) to create ordered nanostructures. rsc.org
Biomedical Engineering: Chirality is fundamental to biological interactions. Chiral polymers based on this compound could be investigated for biomedical applications, such as scaffolds for tissue engineering that better mimic the natural chiral environment of the extracellular matrix, or as components in targeted drug delivery systems. researchgate.netchiralpedia.com
Nanoscience: The study of how these chiral polymers self-assemble on surfaces or in solution could lead to new methods for creating complex chiral nanomaterials. This research intersects with the rapidly growing field of chiral nanotechnology, which seeks to harness chirality for new functions at the nanoscale. rsc.orgillinois.edu
Q & A
Q. What strategies resolve contradictions in reported toxicity data (e.g., acute vs. chronic exposure effects)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
